N-(3,4-Dimethoxybenzyl)harnstoff

Übersicht

Beschreibung

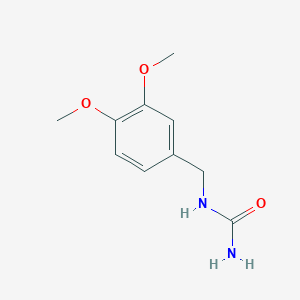

N-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Schutzgruppe in der chemischen Synthese

“N-(3,4-Dimethoxybenzyl)harnstoff” kann in der chemischen Synthese als Schutzgruppe verwendet werden . Die 3,4-Dimethoxybenzylgruppe wirkt als lösungsvermittelnde Schutzgruppe für die Thiolgruppe, was die Löslichkeit und Stabilität des Vorläufers erhöht . Diese Gruppe wird während der Monolagenbildung abgespalten, insbesondere bei erhöhter Temperatur (60 °C) und in Gegenwart von Protonen (Trifluoressigsäure) .

Bildung von selbstorganisierten Monolagen

Die Verbindung kann bei der Bildung von selbstorganisierten Monolagen verwendet werden . Selbstorganisierte Monolagen (SAMs) aus aromatischen Thiolaten werden häufig in einer Vielzahl von Anwendungen eingesetzt . Die Verwendung von “this compound” kann die Bildung dieser SAMs erleichtern .

Materialwissenschaftliche Forschung

“this compound” kann in der materialwissenschaftlichen Forschung verwendet werden . Die Verbindung kann zur Synthese neuer Materialien verwendet werden, und ihre Eigenschaften können die Eigenschaften des resultierenden Materials beeinflussen .

Chromatographie

Die Verbindung kann möglicherweise in der Chromatographie verwendet werden . Ihre einzigartigen Eigenschaften könnten den Trennungsprozess beeinflussen und sie zu einem wertvollen Werkzeug in der analytischen Chemie machen .

Chemische Synthese

“this compound” kann bei der Synthese anderer komplexer organischer Verbindungen verwendet werden . Seine einzigartige Struktur und seine Eigenschaften können es zu einem wertvollen Ausgangsmaterial oder Zwischenprodukt in verschiedenen Syntheserouten machen .

Pharmazeutische Forschung

Die Verbindung kann möglicherweise in der pharmazeutischen Forschung verwendet werden . Ihre einzigartigen Eigenschaften könnten sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente oder Therapeutika machen .

Wirkmechanismus

Target of Action

N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .

Mode of Action

The mode of action of N-(3,4-dimethoxybenzyl)urea involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .

Biochemical Pathways

It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates

Pharmacokinetics

The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability

Result of Action

The result of the action of N-(3,4-dimethoxybenzyl)urea is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

The action of N-(3,4-dimethoxybenzyl)urea is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

N-(3,4-Dimethoxybenzyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

N-(3,4-Dimethoxybenzyl)urea has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in cellular function .

Molecular Mechanism

The molecular mechanism of N-(3,4-Dimethoxybenzyl)urea involves its interactions at the benzylic position. The compound can undergo free radical reactions, where it loses a hydrogen atom to form a radical intermediate. This intermediate can then participate in further reactions, such as nucleophilic substitution or oxidation . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,4-Dimethoxybenzyl)urea can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of N-(3,4-Dimethoxybenzyl)urea can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

N-(3,4-Dimethoxybenzyl)urea is involved in various metabolic pathways, including the urea cycle. The compound interacts with enzymes and cofactors that are essential for the metabolism of nitrogen-containing compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of N-(3,4-Dimethoxybenzyl)urea within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for understanding its biological activity and potential therapeutic applications .

Biologische Aktivität

N-(3,4-dimethoxybenzyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

N-(3,4-dimethoxybenzyl)urea has the molecular formula CHNO and a molecular weight of approximately 210.23 g/mol. The compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, which significantly influences its reactivity and biological interactions.

Synthesis Methods:

- The synthesis of N-(3,4-dimethoxybenzyl)urea can be achieved through various methods, commonly involving the reaction of 3,4-dimethoxybenzylamine with urea under specific conditions such as elevated temperature and the presence of a catalyst.

- Environmentally friendly solvents are often preferred to enhance sustainability during the synthesis process.

Antimicrobial Properties

Research indicates that N-(3,4-dimethoxybenzyl)urea exhibits antimicrobial properties. Compounds with similar structural features often interact with microbial enzymes or cellular processes, suggesting that N-(3,4-dimethoxybenzyl)urea may inhibit specific microbial growth mechanisms. However, detailed studies quantifying its efficacy against various pathogens are still limited.

Anticancer Properties

N-(3,4-dimethoxybenzyl)urea has shown promise in anticancer research. Similar urea derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |

These findings suggest that N-(3,4-dimethoxybenzyl)urea could potentially act as an effective anticancer agent due to its structural similarities to other potent inhibitors .

The exact mechanisms by which N-(3,4-dimethoxybenzyl)urea exerts its biological effects remain to be fully elucidated. However, it is hypothesized that its mechanism may involve:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Interference with Cellular Processes: The compound might disrupt signaling pathways critical for cancer cell growth or microbial survival.

Ongoing research is aimed at clarifying these mechanisms to better understand the therapeutic potential of N-(3,4-dimethoxybenzyl)urea.

Case Studies and Research Findings

Several studies have focused on exploring the biological activity of urea derivatives similar to N-(3,4-dimethoxybenzyl)urea:

- Antimalarial Evaluation: A study synthesized various urea derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives exhibited potent inhibition with IC values less than 500 nM .

- Antiproliferative Activity: Research on structurally related compounds demonstrated significant antiproliferative effects across multiple cancer cell lines (A549 and HCT-116), highlighting the potential of urea derivatives as anticancer agents .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKXSAZGGFLRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363302 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-19-0 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.